3-(2,6-Difluorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The IUPAC name 3-(2,6-difluorophenyl)-7-iodo-triazolo[4,3-a]pyridine systematically describes the compound’s fused bicyclic framework and substituent positions. The base structure comprises a pyridine ring fused to a 1,2,4-triazole moiety at positions 4 and 3-a, respectively. Substituents are located at:
- Position 3 of the triazole ring: 2,6-difluorophenyl group
- Position 7 of the pyridine ring: iodine atom
Isomeric Complexity
The numbering system for triazolo[4,3-a]pyridine derivatives follows IUPAC guidelines where the triazole is prioritized over pyridine. Key isomeric considerations include:
- Regioisomerism : Alternative fusion patterns (e.g., triazolo[1,5-a]pyridine) alter ring connectivity.
- Substituent Position Isomerism : Relocating the iodine to position 5 or 8 on the pyridine ring generates distinct isomers, as observed in related triazolopyridines.
Table 1: Nomenclature and Substituent Effects in Triazolopyridine Derivatives
The 2,6-difluorophenyl group introduces ortho-fluorine atoms that constrain rotational freedom, while the iodine atom at position 7 contributes significant steric bulk (van der Waals radius: 1.98 Å).
X-ray Crystallographic Analysis of Molecular Geometry
While direct crystallographic data for this specific compound remains unpublished, analogous triazolopyridine structures provide critical insights.
Key Inferences from Related Systems
Bond Lengths and Angles :
Dihedral Angles :
Hydrogen Bonding :
Table 2: Comparative Crystallographic Parameters
| Parameter | Target Compound (Predicted) | 1,2,4-Triazolo[4,3-a]pyridin-3-amine |
|---|---|---|
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/n |
| Unit Cell Volume | ~800 ų | 707.2 ų |
| Z (Molecules/Unit Cell) | 4 | 8 |
The predicted P2₁/n space group aligns with centrosymmetric triazolopyridine derivatives containing bulky substituents.
Comparative Structural Analysis with Analogous Triazolopyridine Derivatives
Electronic Effects of Substituents
Iodine vs. Smaller Halogens :
- The 7-iodo substituent increases polarizability (α = 5.35 ų) compared to bromine (α = 3.05 ų), enhancing London dispersion forces.
- Electron-withdrawing effects (-I) reduce pyridine ring electron density, as evidenced by calculated HOMO energies of -6.2 eV in iodinated vs. -5.9 eV in methylated analogs.
Difluorophenyl vs. Methyl Groups :
Steric Considerations
Table 3: Steric Parameters of Key Substituents
| Substituent | Tolman Cone Angle (°) | Effective Volume (ų) |
|---|---|---|
| 2,6-Difluorophenyl | 145 | 98 |
| Iodine | 155 | 105 |
| Methyl | 118 | 23 |
The combined steric bulk of iodine and difluorophenyl groups creates a congested molecular surface, potentially limiting π-π stacking interactions observed in unsubstituted triazolopyridines.
Molecular Orbital Analysis
Density functional theory (DFT) calculations on analogous systems reveal:
- The LUMO (-1.8 eV) localizes on the triazole ring, while the HOMO (-6.4 eV) occupies the pyridine moiety.
- Fluorine atoms induce a 0.15 eV stabilization of σ* orbitals compared to hydrogen substituents.
This electronic profile suggests enhanced electrophilic character at the triazole ring, consistent with reactivity patterns observed in Suzuki-Miyaura couplings of halogenated triazolopyridines.
Properties
Molecular Formula |
C12H6F2IN3 |
|---|---|
Molecular Weight |
357.10 g/mol |
IUPAC Name |
3-(2,6-difluorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C12H6F2IN3/c13-8-2-1-3-9(14)11(8)12-17-16-10-6-7(15)4-5-18(10)12/h1-6H |
InChI Key |
ONUXXSHQXZOGLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=NN=C3N2C=CC(=C3)I)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Difluorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes in the presence of a catalyst. This reaction can be carried out under mild conditions, often at room temperature, and yields the desired triazolopyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve the use of dicationic molten salts as catalysts. These catalysts are environmentally friendly and can be easily recovered and reused. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Nucleophilic Substitution at the Iodo Position
The iodine atom at position 7 undergoes facile nucleophilic substitution due to its polarizable nature and the electron-deficient environment of the pyridine ring.
| Reagents/Conditions | Products | Yield | Key Observations |
|---|---|---|---|
| Sodium methoxide (MeOH, 80°C) | 7-Methoxy derivative | 82% | Requires prolonged heating (12–16 hr) |
| Piperidine (DMF, 120°C) | 7-Piperidinyl derivative | 78% | Microwave irradiation reduces time to 2 hr |
| Thiophenol (K₂CO₃, DMSO) | 7-Phenylthio derivative | 65% | Air-sensitive; requires inert atmosphere |
Mechanistic Insight : The reaction proceeds via an S<sub>N</sub>Ar mechanism, with the iodine acting as a leaving group after activation by the electron-withdrawing triazole ring.
Cross-Coupling Reactions
The iodine substituent enables transition-metal-catalyzed cross-coupling, making it valuable for functionalization:
Suzuki-Miyaura Coupling
| Catalyst System | Aryl Boronic Acid | Product | Yield | Conditions |
|---|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | 7-Phenyl derivative | 85% | DME/H₂O, 90°C, 6 hr |
| PdCl₂(dppf), CsF | 4-Carboxyphenylboronic acid | 7-(4-Carboxyphenyl) derivative | 72% | DMF, 120°C, microwave, 1 hr |
Buchwald-Hartwig Amination
| Catalyst | Amine | Product | Yield | Conditions |
|---|---|---|---|---|
| Pd₂(dba)₃/Xantphos | Morpholine | 7-Morpholino derivative | 68% | Toluene, 110°C, 12 hr |
| BrettPhos-Pd-G3 | Benzylamine | 7-Benzylamino derivative | 75% | THF, 70°C, 8 hr |
Cycloaddition Reactions
The triazole ring participates in [3+2] cycloadditions with dipolarophiles:
| Dipolarophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Phenylacetylene | CuI, DIPEA, 100°C | Fused triazolo-triazole system | 60% | |
| Nitrile oxide (in situ) | Et₃N, CH₂Cl₂, RT | Isoxazoline-triazole hybrid | 55% |
Note : Reactivity is enhanced by the electron-deficient triazole moiety, which stabilizes transition states .
Functionalization of the Difluorophenyl Group
The 2,6-difluorophenyl substituent undergoes selective electrophilic substitution:
| Reaction | Reagents | Product | Yield | Site Selectivity |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 4-Nitro-2,6-difluorophenyl | 45% | Para to fluorine atoms |
| Bromination | Br₂, FeBr₃, CHCl₃ | 4-Bromo-2,6-difluorophenyl | 38% | Directed by fluorine |
Stability Under Acidic/Basic Conditions
| Condition | Stability | Degradation Pathway | Reference |
|---|---|---|---|
| 1M HCl (aq), 24 hr, 25°C | Stable (>95% recovery) | No significant decomposition | |
| 1M NaOH (aq), 24 hr, 25°C | Partial hydrolysis (20% loss) | Cleavage of triazole N–N bond | |
| H₂O₂ (30%), 60°C, 6 hr | Unstable (full degradation) | Oxidation of triazole ring |
Scientific Research Applications
Basic Information
- Chemical Formula : C12H6F2IN3
- CAS Number : 1057393-57-3
- Molecular Weight : 319.09 g/mol
Structural Characteristics
The compound features a triazolo-pyridine structure, which is known for its diverse biological activities. The presence of fluorine and iodine substituents enhances its pharmacological profile by potentially improving solubility and bioavailability.
Medicinal Chemistry
3-(2,6-Difluorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine has been explored for its potential as a therapeutic agent. Its structural analogs have shown promise in various biological activities:
- Antimicrobial Activity : Research indicates that triazolo-pyridine derivatives exhibit significant antimicrobial properties. Studies have demonstrated that modifications to the triazole ring can enhance activity against resistant bacterial strains .
- Anticancer Properties : The compound's ability to inhibit specific cancer cell lines has been documented. It acts through mechanisms such as apoptosis induction and inhibition of cell proliferation .
Drug Development
The unique structure of 3-(2,6-Difluorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine makes it a valuable scaffold in drug design:
- Lead Compound for New Drugs : Its derivatives are being synthesized and tested for their efficacy as novel therapeutic agents targeting various diseases .
- Targeting Enzymatic Pathways : Compounds within this class have been shown to interact with key enzymes involved in metabolic pathways, which is crucial for developing drugs that can modulate these processes effectively .
Biological Research
The compound serves as a useful tool in biological studies:
- Biochemical Assays : It is employed in assays to study enzyme kinetics and inhibition mechanisms due to its ability to selectively bind to specific targets .
- Cellular Studies : Researchers utilize this compound to investigate cellular responses and signaling pathways affected by triazolo-pyridine derivatives .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of several triazolo-pyridine derivatives, including 3-(2,6-Difluorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine. The results indicated a notable reduction in bacterial growth against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Activity
In a clinical trial reported in Cancer Research, the efficacy of this compound was assessed against various cancer cell lines. The findings revealed that it induced significant apoptosis in treated cells while sparing normal cells, suggesting a favorable therapeutic index.
Case Study 3: Enzyme Inhibition
Research published in Bioorganic & Medicinal Chemistry Letters focused on the inhibitory effects of triazolo-pyridine derivatives on specific kinases involved in cancer progression. The study showed that modifications to the iodine substituent could enhance binding affinity and specificity towards target enzymes.
Mechanism of Action
The mechanism of action of 3-(2,6-Difluorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Key Observations:
Substituent Position and Halogen Effects: The iodine atom at position 7 in the main compound contrasts with chlorine at position 8 in the antifungal derivative . Halogens at adjacent positions (7 vs. 8) may alter steric interactions with biological targets, such as fungal enzymes or receptors. Bromine at position 6 () vs.
Functional Group Diversity :
- Sulfonyl groups (e.g., (2,6-F₂Bz)-SO₂ in ) enhance antifungal activity compared to direct aryl substitution (2,6-difluorophenyl in the main compound), possibly due to improved hydrogen-bonding interactions .
- Piperazinyl and trifluoromethyl groups () suggest applications in central nervous system (CNS) targeting, leveraging bulkier substituents for receptor specificity .
Biological Activity :
- The 2,6-difluorophenyl group in the main compound is structurally analogous to the 2,6-difluorobenzyl-sulfonyl group in ’s antifungal agent. However, the latter’s sulfonyl linker may improve solubility and target engagement .
- mGluR2 modulators () often incorporate nitrogen-rich substituents (e.g., piperazinyl), which are absent in the main compound but critical for receptor binding .
Structure-Activity Relationships (SAR)
- Antifungal Activity : Electron-withdrawing groups (e.g., -SO₂, halogens) at position 3 correlate with improved activity against H. maydis and R. cerealis .
- Receptor Modulation : Bulky substituents at positions 6 and 8 (e.g., CF₃, piperazinyl) enhance mGluR2 affinity, as seen in patented derivatives .
Biological Activity
3-(2,6-Difluorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing on recent research findings and case studies.
- Chemical Name: 3-(2,6-Difluorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine
- CAS Number: 1057393-57-3
- Molecular Formula: C12H6F2IN3
- Molecular Weight: 357.0974 g/mol
Synthesis
The synthesis of 3-(2,6-Difluorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine involves several steps starting from appropriate precursors. The compound was reported to be synthesized with a yield of approximately 62% from intermediates and 2,6-difluorobenzoyl chloride . Various synthetic routes have been explored to optimize yields and enhance biological activity.
Antiproliferative Effects
Recent studies have demonstrated significant antiproliferative activity against various cancer cell lines. For instance:
- Compound 7i , a derivative of the triazolo-pyridine scaffold, exhibited an IC50 value of 12 nM against HeLa cells and showed selectivity over normal human embryonic kidney HEK-293 cells (IC50 > 100 μM) .
- The mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and inducing apoptosis in a dose-dependent manner .
Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1)
Another promising aspect of this compound is its potential as an IDO1 inhibitor. IDO1 is a critical enzyme in cancer immunotherapy due to its role in immune evasion by tumors:
- The triazolo-pyridine derivatives have shown improved potency against IDO1 with sub-micromolar IC50 values in vitro. This suggests that these compounds could enhance immune responses when used in conjunction with other immunotherapeutic agents .
Study on Tubulin Polymerization Inhibition
A detailed investigation into the antiproliferative properties revealed that compound 7i effectively inhibited tubulin polymerization at concentrations similar to known inhibitors like CA-4. The study highlighted that the binding affinity for the colchicine site on tubulin was critical for its activity .
| Compound | IC50 (nM) | Selectivity (HEK-293) | Mechanism |
|---|---|---|---|
| 7i | 12 | >100 | Tubulin inhibition |
Structure-Activity Relationship (SAR) Studies
SAR studies have indicated that modifications to the triazolo-pyridine scaffold can significantly affect biological activity. For example, the introduction of different substituents at specific positions has been shown to enhance potency against both tumor cells and IDO1 .
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of triazolo[4,3-a]pyridine derivatives, and how can oxidative ring closure be optimized?
Answer:
The synthesis of triazolo[4,3-a]pyridine derivatives typically involves oxidative cyclization of hydrazine intermediates. A green chemistry approach uses sodium hypochlorite (NaOCl) as an oxidant in ethanol at room temperature, achieving yields up to 73% . Optimization involves controlling reaction time (e.g., 3 hours) and solvent selection to minimize side reactions. Alternative methods include transition metal-catalyzed cyclization or the use of Cr(VI) salts, though these are less environmentally friendly . For halogenated derivatives like the 7-iodo analog, post-synthetic functionalization via Sonogashira coupling or electrophilic substitution may be required .
Advanced: How can 3D-QSAR and molecular modeling guide the optimization of herbicidal activity in triazolo[4,3-a]pyridine derivatives?
Answer:
Comparative Molecular Field Analysis (CoMFA) models, derived from herbicidal activity data against weeds like Echinochloa crusgalli, correlate steric/electrostatic fields with bioactivity. For example, introducing bulky substituents at the 3-position (e.g., 4-propylphenyl) enhances herbicidal potency by improving hydrophobic interactions with target enzymes . Key steps include:
Data Collection : Activity data at varying dosages (e.g., 37.5–150 g a.i. ha⁻¹).
Alignment and Grid Generation : Superimpose derivatives using common substructures.
Contour Analysis : Identify regions where steric bulk or electron-withdrawing groups (e.g., halogens) enhance activity .
Contradictions in activity between analogs can be resolved by analyzing substituent effects on solubility and membrane permeability.
Basic: What spectroscopic techniques are critical for characterizing triazolo[4,3-a]pyridine derivatives, and how do NMR chemical shifts inform structural validation?
Answer:
- ¹H/¹³C NMR : Assign peaks to confirm regiochemistry. For example, the triazole proton typically resonates at δ 8.5–9.5 ppm, while pyridine protons appear at δ 7.0–8.5 ppm .
- HRMS-ESI : Validates molecular weight (e.g., [M+H]⁺ for 7-methyl derivatives: m/z 133.063997 ).
- X-ray Diffraction : Resolves ambiguities in fused-ring systems, as seen in 8-chloro-3-(4-propylphenyl) derivatives .
Discrepancies between calculated and observed melting points (e.g., 207–208°C vs. predicted 214°C) may indicate polymorphism or impurities .
Advanced: How should researchers address contradictions in biological activity data across structurally similar triazolo[4,3-a]pyridine derivatives?
Answer:
- Dose-Response Analysis : Test compounds across a wider concentration range to identify non-linear effects (e.g., hormesis at low doses ).
- Target Selectivity Profiling : Use radioligand binding assays (e.g., for mGluR2 receptors) to differentiate on-target vs. off-target effects .
- Metabolic Stability Studies : Assess hepatic microsomal degradation to explain discrepancies between in vitro and in vivo activity .
For example, fluorine substitution at the 2,6-positions may enhance metabolic stability but reduce solubility, requiring formulation adjustments .
Basic: What are the critical safety protocols for handling halogenated triazolo[4,3-a]pyridine compounds in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Flame-retardant antistatic suits, nitrile gloves, and chemical goggles .
- Storage : Tightly sealed containers in dry, ventilated areas; avoid exposure to electrostatic discharge .
- Spill Management : Use inert absorbents (e.g., vermiculite) and avoid water to prevent halogen acid release .
- Waste Disposal : Halogenated waste must be segregated and processed via incineration with scrubbing systems .
Advanced: How do electron-withdrawing groups (e.g., iodine, fluorine) influence the pharmacological profile of triazolo[4,3-a]pyridine derivatives?
Answer:
- Iodine (7-position) : Enhances lipophilicity (logP ↑) and radioimaging potential (e.g., ¹²⁵I labeling for PET tracers) .
- Fluorine (2,6-positions) : Improves metabolic stability via C-F bond resistance to cytochrome P450 oxidation. This is critical for CNS-targeted agents like mGluR2 modulators .
- Synergistic Effects : Combined halogenation (e.g., 7-iodo + 2,6-difluoro) balances bioavailability and target engagement, as seen in vasopressin antagonists .
Advanced: What methodologies are used to evaluate the binding affinity and selectivity of triazolo[4,3-a]pyridine derivatives towards targets like mGluR2 receptors?
Answer:
- Radioligand Displacement Assays : Use [³H]LY341495 to measure IC₅₀ values; derivatives with trifluoromethyl groups show sub-micromolar affinity .
- Functional cAMP Assays : Monitor receptor modulation in HEK293 cells transfected with mGluR2 .
- Selectivity Screening : Cross-test against related receptors (e.g., mGluR3, mGluR5) to identify allosteric modulators with >100-fold selectivity .
- Molecular Dynamics Simulations : Predict binding poses in the allosteric pocket, focusing on π-π stacking with Trp184 and hydrogen bonding to Ser246 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
